molecular formula C13H8F4O2 B6374970 3-Fluoro-4-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 152967-11-8

3-Fluoro-4-(4-trifluoromethoxyphenyl)phenol, 95%

Cat. No.: B6374970
CAS No.: 152967-11-8
M. Wt: 272.19 g/mol
InChI Key: OSXOKQJYFHDRJJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-trifluoromethoxyphenyl)phenol, 95% (hereinafter referred to as 3F4TFPP) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a white solid with a melting point of 84.7 °C and a boiling point of 282 °C. 3F4TFPP has a molecular weight of 270.22 g/mol and a molecular formula of C9H7F4O2. It is soluble in many organic solvents such as benzene, toluene, and chloroform, but insoluble in water.

Scientific Research Applications

3F4TFPP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of polymers and other materials. In addition, 3F4TFPP has been used in the synthesis of fluorescent probes for biological imaging.

Mechanism of Action

The mechanism of action of 3F4TFPP is not fully understood. However, it is believed that the compound is able to form strong hydrogen bonds with other molecules, leading to the formation of stable complexes. This can lead to the formation of covalent bonds between molecules, which can then be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F4TFPP are not well-understood. However, it has been suggested that the compound may have an antioxidant effect, as well as a protective effect against DNA damage. In addition, it has been suggested that 3F4TFPP may have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

The main advantage of using 3F4TFPP in laboratory experiments is its ability to form strong hydrogen bonds with other molecules. This makes it a useful tool for the synthesis of a variety of organic compounds. However, 3F4TFPP is insoluble in water, which can make it difficult to use in some experiments. In addition, it is a relatively expensive compound, which can limit its use in some applications.

Future Directions

One potential future direction for 3F4TFPP is its use as a drug delivery system. It has been suggested that the compound could be used to encapsulate drugs and deliver them to specific areas of the body. In addition, 3F4TFPP could be used to create materials with improved biocompatibility and biodegradability, which could be used in medical implants and other biomedical applications. Finally, 3F4TFPP could be used in the development of new catalysts for organic synthesis, which could be used in the production of a variety of organic compounds.

Synthesis Methods

3F4TFPP can be synthesized via a variety of methods. The most common method involves a reaction between 4-trifluoromethoxyphenol and 4-trifluoromethoxybenzoyl chloride. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 4-trifluoromethoxybenzoyl chloride with 3-fluoro-4-hydroxybenzoic acid. This reaction is also catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-12-7-9(18)3-6-11(12)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXOKQJYFHDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684520
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152967-11-8
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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